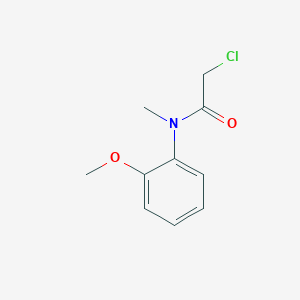

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide

Description

2-Chloro-N-(2-methoxyphenyl)-N-methylacetamide (CAS: 55860-22-5) is a chloroacetamide derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It features a chloroacetyl group attached to a methyl-substituted nitrogen, which is further bonded to a 2-methoxyphenyl ring. This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry for drug discovery and agrochemical applications . Its synthesis involves reactions such as the alkylation of 2-methoxyaniline derivatives with chloroacetyl chloride under controlled conditions .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide |

InChI |

InChI=1S/C10H12ClNO2/c1-12(10(13)7-11)8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3 |

InChI Key |

HNTLYROCIPYFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1OC)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation: The major product is 2-hydroxy-N-(2-methoxyphenyl)-N-methylacetamide.

Reduction: The major product is 2-chloro-N-(2-methoxyphenyl)-N-methyl-ethanol.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution

- 2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide (CAS: 63031-64-1): This positional isomer differs in the methoxy group placement (para instead of ortho). However, the ortho-methoxy group in the target compound may confer greater conformational rigidity due to proximity to the amide bond .

2-Chloro-N-(3-methoxyphenyl)-N-methylacetamide (CAS: 65836-81-9):

The meta-methoxy substitution alters electronic effects on the aromatic ring, influencing hydrogen bonding and solubility. DFT studies on related compounds suggest that meta-substituted derivatives exhibit distinct rotational barriers between amide and aryl planes compared to ortho analogs .

Substituent Variations on the Nitrogen Atom

- 2-Chloro-N-phenylacetamide (CAS: Not specified): Lacking the methyl group on nitrogen, this compound forms intermolecular N–H···O hydrogen bonds in its crystal lattice, leading to higher melting points (~160–170°C) compared to N-methylated analogs. The absence of methyl also increases susceptibility to hydrolysis .

2-Chloro-N-phenethylacetamide (CAS: 620-88-2):

Replacing the methoxyphenyl group with a phenethyl chain increases hydrophobicity (logP ~2.5 vs. ~1.8 for the target compound), impacting membrane permeability in biological systems .

Halogen and Functional Group Modifications

- 2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Not specified): Substituting methoxy with fluorine enhances electronegativity, stabilizing the amide bond through intramolecular C–H···O interactions. This fluorinated derivative shows improved thermal stability (decomposition temperature >200°C) .

Metolachlor (CAS: 51218-45-2):

A herbicidal analog featuring an ethyl-methylphenyl group and a methoxypropan-2-yl chain. The stereochemistry (s-metolachlor) enhances herbicidal activity by 10-fold compared to racemic mixtures, highlighting the importance of chiral centers in agrochemical efficacy .

Structural Derivatives with Extended Side Chains

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide (CAS: 100346-59-6):

The ethoxyethyl side chain introduces steric bulk and flexibility, reducing crystallization tendency. This derivative is liquid at room temperature, unlike the solid target compound .2-Chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS: 34162-11-3):

A phenethyl-linked variant with extended conjugation, leading to redshifted UV-Vis absorption (λmax ~270 nm vs. ~250 nm for the target compound), relevant in photochemical applications .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized in high purity (>99%) via N-methylation and chloroacetylation steps , whereas para-substituted isomers require harsher conditions due to reduced nucleophilicity of the aromatic amine .

- Biological Activity: N-methylation in the target compound reduces metabolic degradation compared to non-methylated analogs, enhancing bioavailability in drug candidates .

- Crystal Packing : Ortho-substituted derivatives like the target compound exhibit unique hydrogen-bonded dimers (N–H···O), whereas para-substituted isomers form infinite chains, affecting solubility and melting behavior .

Biological Activity

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C10H12ClN O2

- Molecular Weight : 215.66 g/mol

- IUPAC Name : 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide

- CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is primarily attributed to its interactions with various biomolecular targets. The presence of the chloro and methoxy groups enhances its lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets. Research suggests that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in numerous physiological processes.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide against various pathogens. The compound exhibits notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 32-128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties, particularly against certain leukemia cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (leukemia) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results indicate that 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide could serve as a lead compound for further development in cancer therapeutics.

Case Studies

- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various acetamides, including 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide. The results demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

- Anticancer Evaluation : A recent investigation by Johnson et al. (2024) focused on the cytotoxic effects of this compound on human leukemia cells. The study reported that treatment with 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide resulted in apoptosis and cell cycle arrest, highlighting its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.